Cas no 27075-47-4 (3-Amino-4-methoxy-N-phenylbenzene-1-sulfonamide)

3-Amino-4-methoxy-N-phenylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonamide, 3-amino-4-methoxy-N-phenyl-
- CBA07547
- 27075-47-4
- 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide
- 3-amino-4-methoxy-N-phenylbenzenesulfonamide
- EN300-84847
- G49439
- SCHEMBL6809700
- AKOS005857884
- 3-Amino-4-methoxy-N-phenylbenzene-1-sulfonamide
-
- MDL: MFCD00085885
- インチ: InChI=1S/C13H14N2O3S/c1-18-13-8-7-11(9-12(13)14)19(16,17)15-10-5-3-2-4-6-10/h2-9,15H,14H2,1H3
- InChIKey: XETWCHJMVSCTEN-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 278.07251349Da
- どういたいしつりょう: 278.07251349Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
3-Amino-4-methoxy-N-phenylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-84847-2.5g |
3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide |
27075-47-4 | 95% | 2.5g |
$1315.0 | 2023-09-02 | |
Enamine | EN300-84847-5g |
3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide |
27075-47-4 | 95% | 5g |
$1945.0 | 2023-09-02 | |
Enamine | EN300-84847-5.0g |
3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide |
27075-47-4 | 95% | 5.0g |
$1945.0 | 2023-02-11 | |
Enamine | EN300-84847-10.0g |
3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide |
27075-47-4 | 95% | 10.0g |
$2884.0 | 2023-02-11 | |
TRC | A613073-100mg |
3-Amino-4-methoxy-N-phenylbenzene-1-sulfonamide |
27075-47-4 | 100mg |
$ 275.00 | 2022-06-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01075886-5g |
3-Amino-4-methoxy-N-phenylbenzene-1-sulfonamide |
27075-47-4 | 95% | 5g |
¥9639.0 | 2023-01-30 | |
Aaron | AR01ALEP-50mg |
3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide |
27075-47-4 | 95% | 50mg |
$239.00 | 2025-02-11 | |
Aaron | AR01ALEP-5g |
3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide |
27075-47-4 | 95% | 5g |
$2700.00 | 2023-12-14 | |
Aaron | AR01ALEP-10g |
3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide |
27075-47-4 | 95% | 10g |
$3991.00 | 2023-12-14 | |
A2B Chem LLC | AV72821-50mg |
3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide |
27075-47-4 | 95% | 50mg |
$199.00 | 2024-04-20 |
3-Amino-4-methoxy-N-phenylbenzene-1-sulfonamide 関連文献
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
3-Amino-4-methoxy-N-phenylbenzene-1-sulfonamideに関する追加情報
Benzene sulfonamide, 3-amino-4-methoxy-N-phenyl: A Comprehensive Overview
The compound benzenesulfonamide, 3-amino-4-methoxy-N-phenyl (CAS No. 27075-47-4) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This molecule belongs to the broader class of sulfonamides, which are known for their diverse applications in drug discovery and development. The unique structural features of this compound make it an intriguing subject of study, particularly in relation to its potential biological activities and therapeutic implications.
Beyond its chemical classification, benzenesulfonamide, 3-amino-4-methoxy-N-phenyl has been explored for its role in various biochemical processes. Recent studies have highlighted its potential as a valuable tool in the development of novel drugs targeting specific enzymes and receptors. The presence of functional groups such as the amino (-NH2) and methoxy (-OCH3) substituents on the aromatic ring contributes to its unique pharmacokinetic properties, which are critical for drug design and optimization.
One of the most notable aspects of benzenesulfonamide, 3-amino-4-methoxy-N-phenyl is its structural diversity. The combination of a sulfonamide group with a substituted aromatic ring creates a molecule that can interact with multiple biological targets. This versatility has led researchers to investigate its potential in treating a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Recent advancements in medicinal chemistry have further enhanced our understanding of how this compound can be tailored to achieve desired therapeutic effects.
Furthermore, benzenesulfonamide, 3-amino-4-methoxy-N-phenyl has been studied for its ability to modulate key enzymes involved in disease pathways. For instance, its interaction with cyclooxygenase (COX) enzymes has been explored in the context of anti-inflammatory drug development. Additionally, research into its effects on receptor systems such as G-protein coupled receptors (GPCRs) has opened new avenues for its application in treating conditions like hypertension and diabetes.
Recent breakthroughs in benzenesulfonamide, 3-amino-4-methoxy-N-phenyl research have focused on optimizing its bioavailability and selectivity. By modifying the substituents on the aromatic ring and adjusting the sulfonamide group, scientists have been able to create more potent and selective derivatives. These advancements have significantly improved the therapeutic potential of this compound, making it a promising candidate for further preclinical and clinical investigation.
Moreover, benzenesulfonamide, 3-amino-4-methoxy-N-phenyl has been recognized for its role in drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a valuable component in the development of targeted therapies. This property has been leveraged in creating drug conjugates and nanoparticles, which enhance the specificity and efficacy of treatments.
Another area of active research involving benzenesulfonamide, 3-amino-4-methoxy-N-phenyl is its potential as a template for combinatorial chemistry. By systematically varying the substituents on the aromatic ring and the sulfonamide group, researchers can generate libraries of compounds with diverse biological activities. This approach has proven to be highly effective in identifying lead compounds for drug development.
Recent studies have also explored the metabolic stability of benzenesulfonamide, 3-amino-4-methoxy-N-phenyl and its derivatives. Understanding their pharmacokinetics is crucial for determining their suitability as therapeutic agents. Advances in analytical techniques have enabled researchers to gain deeper insights into the metabolism and clearance of these compounds, paving the way for more effective drug design strategies.
Additionally, benzenesulfonamide, 3-amino-4-methoxy-N-phenyl has been studied for its potential as a diagnostic agent. Its ability to bind to specific biological markers makes it a valuable candidate for use in imaging and diagnostics. This application underscores the compound's versatility and highlights its significance in both therapeutic and diagnostic contexts.
Finally, the ongoing research into benzenesulfonamide, 3-amino-4-methoxy-N-phenyl is driven by its unique combination of structural features and biological activities. As our understanding of this compound continues to evolve, so too does its potential for contributing to innovative solutions in medicine. The integration of cutting-edge technologies and interdisciplinary approaches will undoubtedly unlock new possibilities for leveraging benzenesulfonamide, 3-amino-4-methoxy-N-phenyl in the development of life-saving therapies.
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